molecular formula C19H20N2O2 B1641274 [4-[5-[4-(2-Methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol

[4-[5-[4-(2-Methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol

Cat. No.: B1641274
M. Wt: 308.4 g/mol
InChI Key: LUDWKXNPIKBIAB-UHFFFAOYSA-N
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Description

[4-[5-[4-(2-Methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol is a useful research compound. Its molecular formula is C19H20N2O2 and its molecular weight is 308.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol

InChI

InChI=1S/C19H20N2O2/c1-13(2)11-14-3-9-17(10-4-14)19-20-18(21-23-19)16-7-5-15(12-22)6-8-16/h3-10,13,22H,11-12H2,1-2H3

InChI Key

LUDWKXNPIKBIAB-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)CO

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The compound prepared in Example 20 was dissolved in N,N-dimethylformamide (60 mL). To this solution, 4-isobutylbenzoic acid (6.7 g), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (7.28 g), and 1-hydroxybenzotriazole monohydrate (5.1 g) were added at room temperature. The reaction solution was stirred at room temperature for 30 minutes, and stirred at 140° C. for 2 hours. The reaction mixture was added with water (50 mL), and extracted with an ethyl acetate-hexane (10:1) mixed solution. The extract was successively washed with 0.5 mol/L hydrochloric acid, saturated sodium hydrogen carbonate solution, and water. The resultant was dried over anhydrous sodium sulfate, and concentrated. The obtained residue was purified by silica gel column chromatography (hexane to hexane:ethyl acetate=1:1), to thereby obtain the title compound (4.14 g) having the following physical properties.
[Compound]
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Synthesis routes and methods II

Procedure details

A solution of 10.0 g (56.2 mmol) of 4-(2-methylpropyl)benzoic acid, 10.8 g (56.2 mmol) of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 7.6 g (56.2 mmol) of 1-hydroxybenzotriazole hydrate in 70 mL of DMF was stirred at rt for 30 min. N-Hydroxy-4-(hydroxymethyl)benzamidine (9.3 g, 56.2 mmol, from Step A) was added to the reaction mixture at rt and the resulting slurry was stirred at 140° C. for additional 2 h. The reaction was cooled to rt and quenched with 50 mL of water. The aqueous layer was extracted with 200 mL of ethyl acetate. The organic layer was washed with 0.5 N HCl solution, saturated NaHCO3 solution and water and then was concentrated to dryness to afford 16.5 g of the title compound: 1H NMR (400 Mhz, CD3OD) δ 0.95 (d, J=6.7, 6H), 1.96 (m, 1H), 2.61 (d, J=7.3, 2H), 7.42 (d, J=8.0, 2H), 7.54 (d, J=8.2, 2H), 8.13 (m, 4H).
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10 g
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70 mL
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Synthesis routes and methods III

Procedure details

A solution of 4-isobutyl-benzoic acid (451 mg, 2.53 mmol) and 1,1′-carbonyldiimidazole (491 mg, 3.03 mmol) in DMF (10 mL) was stirred at room temperature for 2 hours. N-hydroxy-4-hydroxymethyl-benzamidine (420 mg, 2.53 mmol) was added to the reaction mixture, stirred at room temperature for 18 hours and diluted with ethyl acetate. The reaction mixture was washed with aqueous sodium hydroxide (0.25 N), water and brine, dried (MgSO4), filtered and concentrated in vacuo. The resulting residue was treated with a solution of tetrabutylammonium fluoride (1.0 M in THF, 2.78 mL) and THF (6 mL) and stirred at room temperature for 12 hours. The reaction mixture was quenched with brine and extracted with ethyl acetate. The combined organic layers were concentrated in vacuo. Purification by flash chromatography (silica, 1:9 to 2:3 EtOAc:hexanes) provided the title compound (193 mg, 29% yield) as a solid.
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420 mg
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Yield
29%

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